molecular formula C17H17N3O6S2 B4675969 N-[3-(acetylamino)phenyl]-2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}acetamide

N-[3-(acetylamino)phenyl]-2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}acetamide

Cat. No. B4675969
M. Wt: 423.5 g/mol
InChI Key: WOMHVBOMYFCOEZ-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}acetamide, also known as ANIT, is a chemical compound that has been widely used in scientific research. ANIT is a thioacetamide derivative that has been used as a model compound for studying the mechanism of drug-induced liver injury.

Mechanism of Action

N-[3-(acetylamino)phenyl]-2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}acetamide induces cholestasis by inhibiting the bile salt export pump (BSEP), which is a transporter protein that is responsible for the secretion of bile salts from hepatocytes into the bile canaliculi. N-[3-(acetylamino)phenyl]-2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}acetamide also inhibits the multidrug resistance-associated protein 2 (MRP2), which is another transporter protein that is involved in the secretion of bile acids and other xenobiotics from hepatocytes. The inhibition of BSEP and MRP2 by N-[3-(acetylamino)phenyl]-2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}acetamide leads to the accumulation of bile salts and other toxic compounds in the liver, which can cause hepatocellular damage and cholestasis.
Biochemical and Physiological Effects:
N-[3-(acetylamino)phenyl]-2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}acetamide-induced cholestasis is characterized by the accumulation of bile salts and other toxic compounds in the liver, which can lead to hepatocellular damage and liver dysfunction. N-[3-(acetylamino)phenyl]-2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}acetamide has also been shown to induce oxidative stress and inflammation in the liver, which can further exacerbate liver injury. In addition, N-[3-(acetylamino)phenyl]-2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}acetamide has been shown to alter the expression of genes involved in the regulation of bile acid synthesis and transport, which can further contribute to the development of cholestasis.

Advantages and Limitations for Lab Experiments

N-[3-(acetylamino)phenyl]-2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}acetamide is a useful tool for studying the mechanism of drug-induced liver injury and for developing new therapies for this condition. N-[3-(acetylamino)phenyl]-2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}acetamide-induced cholestasis is a reproducible and well-characterized model of liver injury that can be easily induced in laboratory animals. However, N-[3-(acetylamino)phenyl]-2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}acetamide-induced cholestasis is not a perfect model of drug-induced liver injury, as it does not fully replicate the complex pathophysiology of this condition in humans. Therefore, caution should be exercised when extrapolating findings from N-[3-(acetylamino)phenyl]-2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}acetamide-induced cholestasis studies to the clinical setting.

Future Directions

There are several future directions for N-[3-(acetylamino)phenyl]-2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}acetamide research. One area of interest is the development of new therapies for drug-induced liver injury based on the mechanism of N-[3-(acetylamino)phenyl]-2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}acetamide-induced cholestasis. Another area of interest is the identification of new biomarkers for drug-induced liver injury that can be used to diagnose and monitor this condition. Finally, the development of new animal models that more closely mimic the pathophysiology of drug-induced liver injury in humans is also an important area of future research.
Conclusion:
In conclusion, N-[3-(acetylamino)phenyl]-2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}acetamide is a well-characterized model compound that has been widely used in scientific research to study the mechanism of drug-induced liver injury. N-[3-(acetylamino)phenyl]-2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}acetamide-induced cholestasis is a reproducible and well-characterized model of liver injury that can be easily induced in laboratory animals. N-[3-(acetylamino)phenyl]-2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}acetamide has been shown to inhibit the bile salt export pump and multidrug resistance-associated protein 2, leading to the accumulation of bile salts and other toxic compounds in the liver. N-[3-(acetylamino)phenyl]-2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}acetamide-induced cholestasis is characterized by hepatocellular damage, liver dysfunction, oxidative stress, and inflammation. N-[3-(acetylamino)phenyl]-2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}acetamide research has important implications for the development of new therapies for drug-induced liver injury and the identification of new biomarkers for this condition.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}acetamide has been widely used as a model compound for studying the mechanism of drug-induced liver injury. N-[3-(acetylamino)phenyl]-2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}acetamide is known to induce cholestasis, which is a condition characterized by the impaired bile flow from the liver to the intestine. N-[3-(acetylamino)phenyl]-2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}acetamide-induced cholestasis is similar to the cholestasis observed in patients who are treated with certain drugs, such as chlorpromazine and erythromycin. Therefore, N-[3-(acetylamino)phenyl]-2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}acetamide has been used as a tool to study the mechanism of drug-induced liver injury and to develop new therapies for this condition.

properties

IUPAC Name

N-(3-acetamidophenyl)-2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O6S2/c1-11(21)18-12-4-3-5-13(8-12)19-17(22)10-27-16-7-6-14(28(2,25)26)9-15(16)20(23)24/h3-9H,10H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMHVBOMYFCOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6802935

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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